molecular formula C11H12N2O2S B11782101 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole

4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole

Cat. No.: B11782101
M. Wt: 236.29 g/mol
InChI Key: TZGWPWHHKAWXSB-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole typically involves the reaction of o-tolyl hydrazine with a suitable sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques may also be employed to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases like cancer or infections.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)-3-(p-tolyl)-1H-pyrazole: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    4-(Methylsulfonyl)-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an o-tolyl group.

    4-(Methylsulfonyl)-3-(m-tolyl)-1H-pyrazole: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(2-methylphenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H12N2O2S/c1-8-5-3-4-6-9(8)11-10(7-12-13-11)16(2,14)15/h3-7H,1-2H3,(H,12,13)

InChI Key

TZGWPWHHKAWXSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NN2)S(=O)(=O)C

Origin of Product

United States

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